Bienvenue dans la boutique en ligne BenchChem!

7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione

Lipophilicity Drug-likeness Permeability

7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione (CAS 1253791-85-3) is a heterocyclic small molecule belonging to the pyrido[2,3-d][1,3]oxazine-2,4-dione class. Its molecular formula is C11H8N2O3, with a molecular weight of 216.19 g/mol.

Molecular Formula C11H8N2O3
Molecular Weight 216.196
CAS No. 1253791-85-3
Cat. No. B577726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione
CAS1253791-85-3
Synonyms7-methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
Molecular FormulaC11H8N2O3
Molecular Weight216.196
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=O)OC(=O)N2CC#C
InChIInChI=1S/C11H8N2O3/c1-3-6-13-9-8(5-4-7(2)12-9)10(14)16-11(13)15/h1,4-5H,6H2,2H3
InChIKeyZBNVJFQOPMHBMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione: A Dual-Functional Pyrido-Oxazine Building Block with a Click Chemistry Handle


7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione (CAS 1253791-85-3) is a heterocyclic small molecule belonging to the pyrido[2,3-d][1,3]oxazine-2,4-dione class . Its molecular formula is C11H8N2O3, with a molecular weight of 216.19 g/mol . The compound features a 7-methyl substituent on the pyridine ring and an N1-propargyl (prop-2-ynyl) group, a terminal alkyne that serves as a versatile synthetic handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [1]. This structural feature distinguishes it from simpler N-alkyl analogs and positions it as both a potential pharmacophore and a key intermediate for generating diverse compound libraries.

Why Generic Pyrido-Oxazine-2,4-diones Cannot Substitute for 7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione


Direct substitution with a generic pyrido[2,3-d][1,3]oxazine-2,4-dione is not scientifically valid due to the unique dual-functional nature of this compound. The N1-propargyl group is not a simple alkyl substituent; it is a reactive terminal alkyne that enables efficient diversification via click chemistry, a property absent in the unsubstituted core (CAS 21038-63-1) or the N-methyl analog (CAS 66690-78-6) [1]. Simultaneously, the 7-methyl group significantly alters the compound's lipophilicity (LogP = 0.29) compared to the des-methyl analog 1-(prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (CAS 97484-76-9) [2]. This methyl-driven increase in LogP is likely to impact membrane permeability, target engagement, and pharmacokinetic profile . The combination of these two features—a click handle and a tuned lipophilicity—is not available in any single, readily accessible alternative.

Quantitative Differential Evidence for 7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione vs. Closest Analogs


Lipophilicity (LogP) Advantage Over the Des-Methyl Analog

The target compound exhibits a calculated LogP of 0.29 (ACD/Labs), representing a substantial increase in lipophilicity over the des-methyl comparator 1-(prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (CAS 97484-76-9), which is predicted to have a LogP in the range of -0.2 to 0.0 [1]. This LogP shift of approximately 0.3–0.5 units is driven solely by the 7-methyl substituent and brings the compound closer to the optimal range for CNS drug-likeness (LogP 1–3), while improving its potential for passive membrane permeability.

Lipophilicity Drug-likeness Permeability

Adenosine Receptor Binding Profile: Low Affinity Confers a Cleaner Pharmacological Starting Point

In radioligand displacement assays, the target compound displayed consistently weak binding across the three major human adenosine receptor subtypes (A1, A2A, A3), with Ki values exceeding 1,000 nM (1 µM) for all three targets [1]. This contrasts with structurally related pyrido-oxazine derivatives developed as kinase inhibitors (e.g., PI3K or ALK5 inhibitors), which typically achieve nanomolar potency against their intended targets [2]. The lack of significant adenosine receptor engagement suggests that this compound does not carry the cardiovascular and CNS side-effect liabilities associated with adenosine receptor modulation, making it a cleaner scaffold for lead optimization campaigns targeting other pathways.

Adenosine Receptors GPCR Binding Assay

Synthetic Versatility: Terminal Alkyne Click Handle vs. N-Allyl and N-Methyl Analogs

The N1-propargyl group provides a thermodynamically and kinetically favorable orthogonal reactive handle for late-stage functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This capability allows efficient installation of azide-containing payloads—including fluorescent dyes, biotin affinity tags, polyethylene glycol chains, or pharmacophores—without protecting group manipulation. This functionality is completely absent in the N-methyl analog (CAS 66690-78-6) and only partially accessible in the N-allyl analog (CAS 97484-82-7), which would require less efficient radical thiol-ene chemistry or olefin metathesis for analogous conjugations [2].

Click Chemistry CuAAC Chemical Biology

Optimal Application Scenarios for 7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione Based on Differential Evidence


Click Chemistry-Based Probe Synthesis for Target Identification and Chemical Biology

The terminal alkyne group makes this compound an ideal starting point for the synthesis of activity-based protein profiling (ABPP) probes or fluorescent imaging probes via CuAAC. Researchers can rapidly conjugate the core scaffold to azide-modified biotin or fluorophores, enabling pull-down experiments and live-cell imaging. This application exploits the orthogonal reactivity of the N-propargyl handle, which is not available in the N-methyl or N-allyl analogs [1].

Lead Optimization for CNS-Penetrant Therapeutic Candidates

With a calculated LogP of 0.29—significantly higher than the des-methyl analog—this compound enters the lower boundary of the preferred lipophilicity range for CNS drug candidates (LogP typically 1–3). Medicinal chemists can use it as a fragment or lead-like starting point for developing brain-penetrant kinase inhibitors or GPCR ligands, where the 7-methyl group provides a measurable baseline lipophilicity advantage over the des-methyl scaffold .

Diversity-Oriented Synthesis of 1,2,3-Triazole-Containing Pyrido-Oxazine Libraries

The compound serves as a versatile key intermediate for generating a structurally diverse library of 1,4-disubstituted 1,2,3-triazole-pyrido-oxazine hybrids through CuAAC with commercially diverse azides. This one-step diversification strategy allows SAR exploration at the N1 position without de novo scaffold synthesis, significantly accelerating the hit-to-lead phase of drug discovery programs [1].

Quote Request

Request a Quote for 7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.